5,5-bis(hydroxymethyl)imidazolidine-2,4-dione
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Overview
Description
. It is known for its stability and reactivity, making it a valuable compound in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-bis(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of formaldehyde with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, with a pH maintained between 7 and 8 to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced reactors and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,5-bis(hydroxymethyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield various hydroxylated derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various imidazolidine-2,4-dione derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
5,5-bis(hydroxymethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a non-toxic preservative and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5,5-bis(hydroxymethyl)imidazolidine-2,4-dione involves its ability to form stable complexes with various biological molecules. It interacts with proteins and nucleic acids, stabilizing their structures and enhancing their functional properties. The compound’s hydroxymethyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5,5-dimethylimidazolidine-2,4-dione: Known for its use in pharmaceuticals and as a stabilizer in various formulations.
1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Used as a preservative and antimicrobial agent.
Uniqueness
5,5-bis(hydroxymethyl)imidazolidine-2,4-dione is unique due to its dual hydroxymethyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
501003-24-3 |
---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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